molecular formula C6H8N2 B1655996 Dideuterio(pyridin-2-yl)methanamine CAS No. 475502-21-7

Dideuterio(pyridin-2-yl)methanamine

Cat. No. B1655996
CAS RN: 475502-21-7
M. Wt: 110.15
InChI Key: WOXFMYVTSLAQMO-BFWBPSQCSA-N
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Description

Dideuterio(pyridin-2-yl)methanamine is a deuterated derivative of methanamine, an organic compound. It is a potential drug candidate that has attracted the attention of researchers due to its unique properties.

Scientific Research Applications

Dideuterio(pyridin-2-yl)methanamine has various scientific research applications. It is commonly used as a tracer in metabolic studies to investigate the metabolism of drugs and other compounds. The deuterium atoms in the compound act as a stable isotope that can be tracked using mass spectrometry. This allows researchers to determine the metabolic fate of the compound in vivo.

Mechanism of Action

The mechanism of action of dideuterio(pyridin-2-yl)methanamine is not fully understood. However, it is believed to act as a substrate for enzymes involved in the metabolism of other compounds. The deuterium atoms in the compound can be exchanged with hydrogen atoms in the metabolic pathway, allowing researchers to track the fate of the compound.
Biochemical and Physiological Effects:
Dideuterio(pyridin-2-yl)methanamine has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using dideuterio(pyridin-2-yl)methanamine in laboratory experiments is its stability. The deuterium atoms in the compound are highly stable, allowing for accurate tracking of the compound in metabolic studies. The main limitation is the cost of the compound, which can be expensive due to the deuterium substitution.

Future Directions

There are several future directions for research involving dideuterio(pyridin-2-yl)methanamine. One area of interest is the use of the compound in drug development. The stable isotope labeling technique can be used to investigate the metabolism of potential drug candidates, allowing for the identification of metabolites and potential toxicity issues.
Another area of interest is the use of dideuterio(pyridin-2-yl)methanamine in environmental studies. The stable isotope labeling technique can be used to investigate the fate of pollutants in the environment, allowing for a better understanding of their impact on ecosystems.
Conclusion:
Dideuterio(pyridin-2-yl)methanamine is a unique compound with various scientific research applications. Its stable isotope labeling technique allows for accurate tracking of the compound in metabolic studies, making it a valuable tool for drug development and environmental studies. Further research is needed to fully understand the mechanism of action and potential applications of dideuterio(pyridin-2-yl)methanamine.

properties

IUPAC Name

dideuterio(pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXFMYVTSLAQMO-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307952
Record name 2-Pyridinemethan-α,α-d2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dideuterio(pyridin-2-yl)methanamine

CAS RN

475502-21-7
Record name 2-Pyridinemethan-α,α-d2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475502-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethan-α,α-d2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As described for example 1a, 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride (0.5 g, 2.26 mmol) was converted, using 6-aminomethyl-nicotinic acid methyl ester (313 mg, 1.88 mmol) (J. Med. Chem. 2002, 45, 5005-5022), instead of 2-picolylamine, to the title compound (0.56 g, 85%) which was obtained as a white solid. MS: m/e: 352.0 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dideuterio(pyridin-2-yl)methanamine
Reactant of Route 2
Dideuterio(pyridin-2-yl)methanamine
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Dideuterio(pyridin-2-yl)methanamine
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Reactant of Route 5
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Reactant of Route 6
Dideuterio(pyridin-2-yl)methanamine

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